molecular formula C10H8N2O3 B2903562 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid CAS No. 916169-50-1

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Cat. No.: B2903562
CAS No.: 916169-50-1
M. Wt: 204.185
InChI Key: XHOJEWODOZMYDL-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinobenzoic acid with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and benzoic acid moieties. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-oxo-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-6-11-12(9)8-3-1-7(2-4-8)10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJEWODOZMYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916169-50-1
Record name 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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